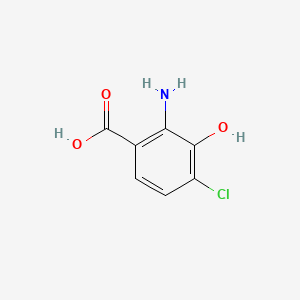

2-Amino-4-chloro-3-hydroxybenzoic acid

概要

説明

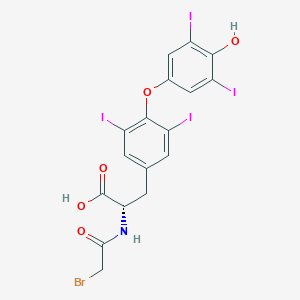

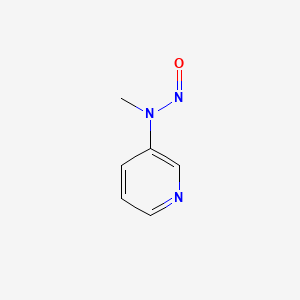

2-アミノ-4-クロロ-3-ヒドロキシ安息香酸は、ヒドロキシ安息香酸誘導体のクラスに属する有機化合物です。これは、ベンゼン環にアミノ基、クロロ基、ヒドロキシル基が付加されていることを特徴としています。

2. 製法

合成経路と反応条件: 2-アミノ-4-クロロ-3-ヒドロキシ安息香酸の合成には、通常、以下の手順が含まれます。

ニトロ化: 3-ニトロ-4-クロロ安息香酸を、100〜105°Cで水酸化ナトリウム溶液と反応させて、3-ニトロ-4-ヒドロキシ安息香酸を生成します。

還元: 3-ニトロ-4-ヒドロキシ安息香酸中のニトロ基は、95〜100°Cの加圧還元反応を用いてアミノ基に還元され、3-アミノ-4-ヒドロキシ安息香酸塩酸塩が生成されます。

中和: 塩酸塩は、無機塩基溶液で中和した後、濃縮して冷却して、2-アミノ-4-クロロ-3-ヒドロキシ安息香酸を沈殿させます.

工業的生産方法: この化合物の工業的生産方法は、上記の合成経路と同様ですが、環境への影響を最小限に抑えながら、収率と純度を最適化することに重点を置いています。

3. 化学反応の分析

反応の種類: 2-アミノ-4-クロロ-3-ヒドロキシ安息香酸は、さまざまな化学反応を起こし、以下が含まれます。

酸化: ヒドロキシル基は酸化されて対応するキノンを形成します。

還元: アミノ基は還元されて対応するアミンを形成します。

置換: クロロ基は、求核置換反応によって他の官能基に置換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムや触媒的還元などがあります。

置換: 一般的な求核剤には、アミン、チオール、アルコキシドなどがあります。

主な生成物:

酸化: キノンの生成。

還元: アミンの生成。

置換: 置換安息香酸の生成.

作用機序

2-アミノ-4-クロロ-3-ヒドロキシ安息香酸の作用機序には、特定の分子標的および経路との相互作用が関係しています。

酵素阻害: 3-ヒドロキシアントラニル酸3,4-ジオキシゲナーゼなどの酵素を阻害することができ、代謝経路の阻害につながります。

分子標的: この化合物は、酸化ストレスと炎症に関与する酵素やタンパク質を標的にしています。

関与する経路: 酸化ストレス、炎症、細胞シグナル伝達に関連する経路に影響を与えます.

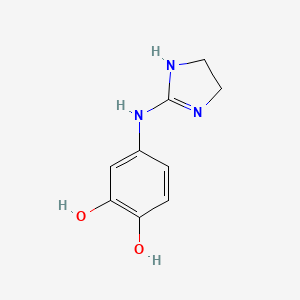

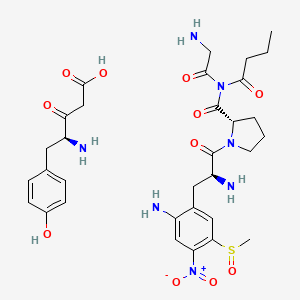

類似の化合物:

- 2-アミノ-3-ヒドロキシ安息香酸

- 4-アミノ-3-ヒドロキシ安息香酸

- 3-クロロ-4-ヒドロキシ安息香酸

比較:

- 2-アミノ-4-クロロ-3-ヒドロキシ安息香酸 は、アミノ基とクロロ基の両方を有するため、その類似体と比較して、独自の化学反応性と生物活性を持っています。

- 2-アミノ-3-ヒドロキシ安息香酸 にはクロロ基がないため、反応性と用途が異なります。

- 4-アミノ-3-ヒドロキシ安息香酸 は、アミノ基が異なる位置にあるため、化学的性質と生物学的相互作用が異なります。

- 3-クロロ-4-ヒドロキシ安息香酸 にはアミノ基がないため、化学的挙動と潜在的な用途が異なります .

生化学分析

Biochemical Properties

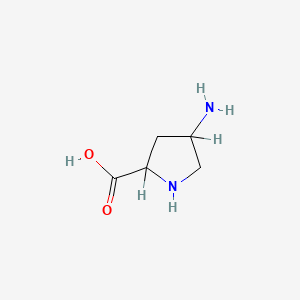

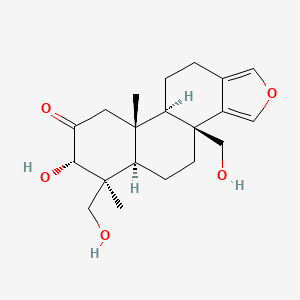

2-Amino-4-chloro-3-hydroxybenzoic acid plays a significant role in biochemical reactions, particularly in the oxidative ring opening of 3-hydroxyanthranilate to 2-amino-3-carboxymuconate semialdehyde . This reaction is catalyzed by the enzyme 3-hydroxyanthranilate 3,4-dioxygenase, which is found in various organisms, including the bacterium Ralstonia metallidurans . The interaction between this compound and this enzyme is crucial for the production of quinolinate, a key intermediate in the biosynthesis of NAD+.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a substrate for 3-hydroxyanthranilate 3,4-dioxygenase, facilitating the enzyme’s catalytic activity . Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s overall biochemical activity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of NAD+ . The compound interacts with enzymes such as 3-hydroxyanthranilate 3,4-dioxygenase, which catalyzes key reactions in these pathways. These interactions can influence metabolic fluxes and the levels of various metabolites, contributing to the compound’s overall biochemical activity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-AMINO-4-CHLORO-3-HYDROXYBENZOIC ACID typically involves the following steps:

Nitration: 3-NITRO-4-CHLOROBENZOIC ACID is reacted with a sodium hydroxide solution at 100 to 105°C to produce 3-NITRO-4-HYDROXYBENZOIC ACID.

Reduction: The nitro group in 3-NITRO-4-HYDROXYBENZOIC ACID is reduced to an amino group using a pressurized reduction reaction at 95 to 100°C, resulting in 3-AMINO-4-HYDROXYBENZOIC ACID HYDROCHLORIDE.

Neutralization: The hydrochloride is neutralized with an inorganic base solution, followed by concentration and cooling to precipitate this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above, with a focus on optimizing yield and purity while minimizing environmental impact.

化学反応の分析

Types of Reactions: 2-AMINO-4-CHLORO-3-HYDROXYBENZOIC ACID undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and catalytic hydrogenation.

Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzoic acids.

科学的研究の応用

2-アミノ-4-クロロ-3-ヒドロキシ安息香酸は、科学研究において幅広い用途があります。

化学: より複雑な有機分子の合成のための構成要素として使用されます。

生物学: 酵素阻害と生体高分子との相互作用における潜在的な役割について研究されています。

医学: 抗炎症作用や抗菌作用など、潜在的な治療効果について調査されています。

類似化合物との比較

- 2-AMINO-3-HYDROXYBENZOIC ACID

- 4-AMINO-3-HYDROXYBENZOIC ACID

- 3-CHLORO-4-HYDROXYBENZOIC ACID

Comparison:

- 2-AMINO-4-CHLORO-3-HYDROXYBENZOIC ACID is unique due to the presence of both an amino group and a chloro group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

- 2-AMINO-3-HYDROXYBENZOIC ACID lacks the chloro group, resulting in different reactivity and applications.

- 4-AMINO-3-HYDROXYBENZOIC ACID has the amino group in a different position, affecting its chemical properties and biological interactions.

- 3-CHLORO-4-HYDROXYBENZOIC ACID lacks the amino group, leading to different chemical behavior and potential uses .

特性

IUPAC Name |

2-amino-4-chloro-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWEPFJPQZFIOAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177794 | |

| Record name | 4-Chloro-3-hydroxyanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23219-33-2 | |

| Record name | 4-Chloro-3-hydroxyanthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023219332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-hydroxyanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4-CHLORO-3-HYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R67LEH4X5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

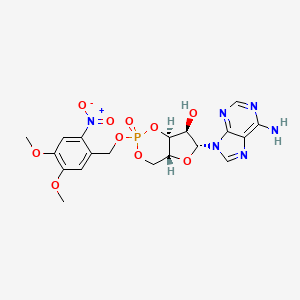

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

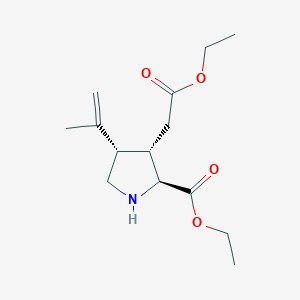

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![azane;[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] hydrogen sulfate](/img/structure/B1199799.png)

![3,5-Dihydro-5-phenyl-4H-imidazo[4,5-c][1,8]naphthyridin-4-one](/img/structure/B1199806.png)

![S-[(9a-Hydroxy-4,4-dimethyl-2-oxo-2,4,4a,5,6,8a,9,9a-octahydronaphtho[2,3-b]furan-7-yl)methyl] ethanethioate](/img/structure/B1199817.png)